Ethyl 3-phenyl-4-pentenoate
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Overview
Description
Ethyl 3-phenyl-4-pentenoate is an organic compound with the molecular formula C13H16O2. It is an ester derived from 3-phenyl-4-pentenoic acid and ethanol. This compound is known for its unique structure, which includes a phenyl group attached to a pentenoate chain. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-phenyl-4-pentenoate can be synthesized through several methods. One common method involves the esterification of 3-phenyl-4-pentenoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-phenyl-4-pentenoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are effective.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products:
Oxidation: 3-phenyl-4-pentenoic acid or 3-phenyl-4-pentanone.
Reduction: 3-phenyl-4-pentanol or 3-phenylpentane.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Ethyl 3-phenyl-4-pentenoate has diverse applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
Ethyl 3-phenyl-4-pentenoate can be compared with other esters such as ethyl acetate and ethyl benzoate:
Ethyl Acetate: A simpler ester with a fruity odor, commonly used as a solvent.
Ethyl Benzoate: Contains a benzene ring like this compound but lacks the pentenoate chain, used in perfumes and flavorings.
Uniqueness: this compound’s unique structure, combining a phenyl group with a pentenoate chain, makes it a versatile compound in organic synthesis and research applications.
Comparison with Similar Compounds
- Ethyl acetate
- Ethyl benzoate
- Methyl butyrate
Properties
Molecular Formula |
C13H16O2 |
---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
ethyl 3-phenylpent-4-enoate |
InChI |
InChI=1S/C13H16O2/c1-3-11(10-13(14)15-4-2)12-8-6-5-7-9-12/h3,5-9,11H,1,4,10H2,2H3 |
InChI Key |
SNMOKXQMVVHRQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C=C)C1=CC=CC=C1 |
Origin of Product |
United States |
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